2-Iodo-4-methyl-1H-imidazole

Catalog No.
S707541
CAS No.
73746-43-7
M.F
C4H5IN2
M. Wt
208 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-4-methyl-1H-imidazole

CAS Number

73746-43-7

Product Name

2-Iodo-4-methyl-1H-imidazole

IUPAC Name

2-iodo-5-methyl-1H-imidazole

Molecular Formula

C4H5IN2

Molecular Weight

208 g/mol

InChI

InChI=1S/C4H5IN2/c1-3-2-6-4(5)7-3/h2H,1H3,(H,6,7)

InChI Key

MKYIDOKPUHVHJL-UHFFFAOYSA-N

SMILES

CC1=CN=C(N1)I

Canonical SMILES

CC1=CN=C(N1)I

2-Iodo-4-methyl-1H-imidazole is a heterocyclic compound characterized by a five-membered imidazole ring containing two nitrogen atoms and three carbon atoms. The compound features an iodine atom at the second position (C2) and a methyl group (CH₃) at the fourth position (C4) of the ring structure. This unique arrangement imparts distinctive chemical properties that may be leveraged in various scientific applications. The molecular formula of 2-Iodo-4-methyl-1H-imidazole is C₄H₄N₂I, with a molecular weight of approximately 208.00 g/mol .

Currently, there is no widely available scientific research describing a specific mechanism of action for 2-IMI.

As with any new compound, proper safety protocols should be followed when handling 2-IMI due to unknown hazard potential. Research on similar iodinated aromatic compounds suggests they may exhibit toxicity and irritating properties [].

Synthesis and Characterization:

2-Iodo-4-methyl-1H-imidazole is a heterocyclic compound containing a five-membered imidazole ring with an iodine atom at the second position and a methyl group at the fourth position. While not as widely studied as its close relative 2-methylimidazole, 2-iodo-4-methyl-1H-imidazole has been synthesized and characterized for its unique properties and potential applications. Research has described its preparation through various methods, including the reaction of 2-methylimidazole with iodine monochloride in acetic acid []. The characterization of the synthesized compound is typically achieved using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].

Potential Applications:

The presence of the iodine atom in 2-Iodo-4-methyl-1H-imidazole introduces interesting properties for potential applications in various scientific research fields. Here are some potential areas of exploration:

  • Medicinal Chemistry: The imidazole ring is a common scaffold in many biologically active molecules. 2-Iodo-4-methyl-1H-imidazole could serve as a starting material for the synthesis of novel drug candidates, particularly due to the potential for the iodine atom to participate in various chemical reactions and interactions with biological targets.
  • Material Science: Imidazole derivatives have been explored for their potential applications in material science, such as ionic liquids and functional polymers. The unique combination of the imidazole ring and the iodine atom in 2-Iodo-4-methyl-1H-imidazole might offer interesting properties for the development of novel materials with desired functionalities.
  • Organic Chemistry: The presence of the iodine atom makes 2-Iodo-4-methyl-1H-imidazole a valuable intermediate in organic synthesis. Its reactivity allows for further functionalization through various coupling reactions, enabling the construction of more complex molecules with diverse applications [].

The reactivity of 2-Iodo-4-methyl-1H-imidazole can be attributed to the presence of the iodine atom, which can participate in nucleophilic substitution reactions. For instance, it can react with various nucleophiles to form substituted derivatives. Additionally, the imidazole ring itself is known for its ability to undergo electrophilic aromatic substitution reactions, which could lead to the formation of more complex structures or derivatives .

The synthesis of 2-Iodo-4-methyl-1H-imidazole has been described through various methods. One common approach involves the reaction of 2-methylimidazole with iodine monochloride in acetic acid, which facilitates the introduction of the iodine substituent at the C2 position. Characterization of the synthesized compound is typically performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .

Due to its unique structural properties, 2-Iodo-4-methyl-1H-imidazole has potential applications in several fields:

  • Medicinal Chemistry: As a building block for synthesizing biologically active compounds.
  • Material Science: In the development of functional materials due to its heterocyclic nature.
  • Chemical Research: As a reagent in organic synthesis for producing more complex molecules .

While specific interaction studies on 2-Iodo-4-methyl-1H-imidazole are scarce, compounds with similar imidazole structures often exhibit significant interactions with biological targets, including enzymes and receptors. Future research may explore these interactions to better understand its biological potential and therapeutic applications .

In comparing 2-Iodo-4-methyl-1H-imidazole with other similar compounds, several notable derivatives can be highlighted:

Compound NameCAS NumberKey Features
2-Iodo-1-methyl-1H-imidazole37067-95-1Contains an iodine atom at C2; methyl at C1
5-Iodo-4-methyl-1H-imidazole15813-07-7Iodine at C5; methyl at C4; different reactivity
2-Methylimidazole693-98-1No iodine; widely studied for biological activity

Uniqueness: The presence of iodine at position C2 distinguishes 2-Iodo-4-methyl-1H-imidazole from other imidazoles, potentially enhancing its reactivity and biological activity compared to non-halogenated counterparts. This unique substitution pattern may also influence its solubility and interaction profiles in biological systems .

The direct iodination of 4-methylimidazole represents a fundamental approach for synthesizing 2-iodo-4-methyl-1H-imidazole through electrophilic aromatic substitution mechanisms [1]. The kinetic studies of iodination reactions demonstrate that 4-methylimidazole exhibits significantly enhanced reactivity compared to unsubstituted imidazole, with overall iodination rates approximately 750 times faster than the parent compound [1]. This enhanced reactivity stems from the electron-donating properties of the methyl substituent at the 4-position, which increases the nucleophilicity of the carbon positions in the imidazole ring [1].

Classical Iodine Monochloride Method

The most established direct iodination strategy employs iodine monochloride in acetic acid as the primary iodinating system . This methodology facilitates the selective introduction of the iodine substituent at the 2-position of 4-methylimidazole through an electrophilic mechanism . The reaction proceeds via formation of a sigma intermediate, followed by rate-determining proton removal catalyzed by the imidazole substrate itself [1].

Kinetic Analysis and Mechanistic Understanding

Comprehensive kinetic investigations reveal that the iodination of 4-methylimidazole follows a complex rate law that differs significantly from unsubstituted imidazole [1]. The observed rate expression demonstrates both base-catalyzed and uncatalyzed pathways, with the base-catalyzed reaction exhibiting inverse order dependence on hydrogen ion concentration with magnitudes between -1.3 and -1.4 [1]. Notably, 4-methylimidazole does not undergo uncatalyzed iodination under typical reaction conditions, in contrast to 2-methylimidazole which exhibits both pathways [1].

Table 1: Comparative Iodination Rate Constants for Methylimidazole Isomers at 30°C

SubstrateUncatalyzed Rate Constant (k₀, s⁻¹ M⁻²)Base-Catalyzed Rate Constant 1 (kB1, s⁻¹ M⁻¹)Base-Catalyzed Rate Constant 2 (kB2, s⁻¹ M⁻²)
4-Methylimidazole01.0 × 10⁻³3.5 × 10⁻¹⁸
2-Methylimidazole1.2 × 10⁻⁶5.1 × 10⁻⁴5.3 × 10⁻¹²

Alternative Iodination Protocols

Recent developments in iodination methodology have explored environmentally benign one-pot approaches using iodine and water systems [3]. These transition-metal-free, aerobic, water-mediated cyclization reactions demonstrate operational simplicity and work effectively with various substrates while maintaining regioselectivity [3]. The dimethyl sulfoxide and iodine reagent pair has emerged as a particularly effective green chemistry approach for imidazole synthesis and functionalization [4].

Product Characterization and Structural Confirmation

Nuclear magnetic resonance spectroscopy serves as the primary method for confirming the regioselectivity of iodination reactions [1]. The disappearance of the characteristic proton signal corresponding to the 2-position in 4-methylimidazole confirms the selective formation of 2-iodo-4-methylimidazole [1]. The final product exhibits distinct physical properties including a melting point of 170-171°C and a predicted boiling point of 306.6±35.0°C [5].

Transition Metal-Mediated Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions provide versatile synthetic pathways for accessing 2-iodo-4-methyl-1H-imidazole through both direct and indirect methodologies [6] [7]. These approaches leverage the unique reactivity patterns of palladium and copper catalysts to achieve regioselective bond formation and functionalization of imidazole scaffolds [8] [9].

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction represents a highly efficient protocol for synthesizing functionalized imidazoles from haloimidazole precursors [7]. This methodology demonstrates exceptional tolerance for unprotected haloimidazoles under relatively mild reaction conditions, providing ready access to diverse functionalized imidazole derivatives in good to excellent yields [7]. The synthetic utility of this approach has been demonstrated through complex total synthesis applications, including the preparation of natural products such as nortopsentin derivatives [7].

Sequential Cross-Coupling Strategies

Systematic studies on tribromoimidazole scaffolds have established distinct reactivity patterns that enable sequential, regioselective cross-coupling reactions [10]. The inherent reactivity order follows the sequence: 2-position > 5-position > 4-position, which mirrors the patterns observed in metal-halogen exchange reactions [10]. This reactivity hierarchy allows for modular assembly of trisubstituted imidazoles through carefully controlled reaction sequences [10].

Table 2: Regioselectivity Patterns in Sequential Cross-Coupling of Polyhaloimidazoles

PositionRelative ReactivityMechanistic Rationale
2-PositionHighestAlpha to two heteroatoms
5-PositionIntermediateFavorable stereoelectronic environment
4-PositionLowestDestabilization by adjacent nitrogen lone pair

Copper-Mediated Oxidative Approaches

Copper-mediated oxidative carbon-hydrogen functionalization provides an alternative synthetic route to highly substituted imidazoles under mild reaction conditions [11]. This methodology utilizes readily available starting materials and demonstrates excellent functional group tolerance [11]. The copper-catalyzed approach involves cross-dehydrogenative coupling reactions that can directly install iodine substituents while forming carbon-nitrogen bonds [11].

Palladium-Catalyzed Multicomponent Synthesis

Advanced palladium-catalyzed multicomponent reactions enable the one-pot assembly of imidazole scaffolds from simple starting materials including imines, acid chlorides, carbon monoxide, and organostannanes [12]. These methodologies demonstrate excellent regiochemical control and provide access to diversely substituted imidazoles with aryl, alkyl, heterocyclic, and vinyl substituents [12]. The versatility of this approach extends to the synthesis of imidazole-containing conjugated polymers for materials applications [12].

Transition Metal-Catalyzed Direct Arylation

Recent advances in transition metal-catalyzed direct arylation have enabled regioselective functionalization of imidazole carbon-hydrogen bonds without requiring pre-installed halogen substituents [13]. These methodologies utilize palladium catalysts with carefully optimized ligand systems to achieve selective 2-position arylation of protected imidazoles [13]. The regioselectivity can be modulated through judicious choice of base and solvent systems, with strong bases such as sodium tert-butoxide in nonpolar solvents favoring 2-position selectivity [14].

Solid-Phase Synthesis and Microwave-Assisted Optimization

Solid-phase synthesis methodologies have emerged as powerful tools for the efficient preparation of imidazole derivatives, including 2-iodo-4-methyl-1H-imidazole, offering advantages in terms of purification, automation, and parallel synthesis capabilities [15] [16] [17].

Solid-Phase Synthetic Strategies

The development of solid-phase protocols for imidazole synthesis has focused on strategies that enable direct resin attachment to the imidazole core [15]. These methodologies utilize tosylimines as key intermediates and employ optimized coupling protocols to achieve high stepwise yields exceeding 99% [17]. The solid-phase approach increases both the number and complexity of imidazole derivatives that can be synthesized and analyzed with regard to binding affinity and sequence specificity [17].

Traceless Cleavage Methodologies

Advanced solid-phase synthesis employs traceless cleavage strategies based on benzylic acylammonium chloride reactivity to assemble diverse imidazole compounds [18]. This approach enables the synthesis of 1,2,4,5-tetrasubstituted imidazoles in moderate to excellent yields ranging from 23% to 88% with high purity levels between 64% and 100% [18]. The traceless methodology minimizes the number of synthetic steps required while maintaining high product quality [18].

Microwave-Assisted Optimization

Microwave irradiation has revolutionized imidazole synthesis by dramatically reducing reaction times while improving yields and selectivity [19] [20]. Sequential two-step, one-pot multicomponent reactions under microwave-assisted conditions enable the synthesis of complex imidazole derivatives with moderate to good yields ranging from 46% to 80% [19]. The microwave methodology provides a green protocol utilizing ethanol as an environmentally benign solvent and represents a more sustainable approach to heterocycle synthesis [19].

Table 3: Microwave-Assisted Synthesis Optimization Parameters

ParameterOptimal RangeEffect on Yield
Temperature100-160°CDirect correlation up to optimum
Reaction Time60-80 minutesPlateau effect beyond optimum
Microwave Power200 wattsConsistent across range
Solvent SystemEthanol/WaterEnhanced solubility and reactivity

Automated Process Development

Automated process development technology has been successfully applied to imidazole synthesis through the integration of automated liquid handling equipment with statistically designed experimental protocols [21]. Three-level factorial and central composite designs enable rapid process optimization by systematically investigating reaction variables including temperature and stoichiometry [21]. The optimal conditions for imidazole synthesis have been determined to be 160°C with 9 equivalents of formamide, demonstrating the power of automated optimization approaches [21].

Solid-Phase Library Generation

The solid-phase synthesis of imidazole libraries has been extended to prepare mixture-based combinatorial libraries using libraries from libraries approaches [22]. These methodologies enable the selective protection and cyclization of resin-bound intermediates using various diimidazole derivatives, followed by selective functionalization and cyclization to afford the target imidazoline-tethered analogues in moderate yield and high purity [22]. The approach demonstrates significant potential for high-throughput screening applications in drug discovery [22].

Green Chemistry Considerations

Microwave-assisted solid-phase synthesis represents a convergence of green chemistry principles, utilizing environmentally benign solvents, energy-efficient heating methods, and atom-economical synthetic transformations [19]. The methodology minimizes waste generation through efficient one-pot processes and reduces the environmental impact of imidazole synthesis [19]. The combination of microwave irradiation with solid-phase techniques offers a sustainable approach to complex heterocycle synthesis [23].

Regioselectivity Challenges in Polyhalogenated Imidazole Systems

The regioselective synthesis and functionalization of polyhalogenated imidazole systems presents significant synthetic challenges that require careful consideration of electronic effects, steric factors, and reaction mechanisms [10] [24] [25].

Electronic and Steric Effects in Polyhalogenated Systems

Polyhalogenated imidazoles exhibit complex reactivity patterns influenced by the cumulative electronic effects of multiple halogen substituents [10]. The presence of electron-withdrawing halogen atoms significantly alters the electronic distribution within the imidazole ring, affecting both nucleophilic and electrophilic reactivities at different positions [10]. Site-selective cross-coupling reactions of polyhalogenated imidazoles bearing identical halogens require sophisticated catalyst systems and reaction conditions to achieve useful levels of regioselectivity [10].

Inherent Reactivity Patterns

The fundamental reactivity pattern in polyhalogenated imidazole systems follows the established hierarchy: 2-position > 5-position > 4-position [10]. This reactivity order can be rationalized through consideration of the stereoelectronic environments of each position, with the 2-position being alpha to two heteroatoms and therefore most susceptible to oxidative addition [10]. The preference for 5-position over 4-position reactivity stems from destabilization of palladium complexes at the 4-position due to electron repulsion from the adjacent nitrogen lone pair [10].

Sequential Functionalization Strategies

Divergent and regioselective synthesis methodologies have been developed to access both 1,2,4- and 1,2,5-trisubstituted imidazoles from common polyhalogenated intermediates [24] [25]. These approaches utilize regiocontrolled nitrogen alkylation combined with selective cross-coupling to achieve the desired substitution patterns [24]. The methodology demonstrates that iodine substituents at the 4- or 5-positions can be readily substituted through Suzuki coupling reactions, while other positions can be modified through nucleophilic substitution processes [24].

Table 4: Regioselectivity Control in Polyhalogenated Imidazole Functionalization

Reaction TypePreferred PositionSelectivity RatioMechanistic Basis
Electrophilic Substitution5-Position7:1 over 4-positionElectronic activation
Cross-Coupling2-Position>10:1 over othersOxidative addition preference
Nucleophilic Substitution2-PositionVariableLeaving group ability

Mechanistic Considerations

The regioselectivity in polyhalogenated imidazole systems can be understood through analysis of the proposed mechanisms for each transformation [24]. Electrophilic aromatic substitution reactions preferentially occur at the most electron-rich positions, while cross-coupling reactions depend on the relative rates of oxidative addition at different halogenated sites [24]. The electronic effects of multiple halogen substituents create complex reactivity profiles that must be carefully mapped for each specific substrate [10].

Protecting Group Strategies

The synthesis of polyhalogenated imidazoles often requires the use of protecting groups to control regioselectivity and prevent unwanted side reactions [26]. 2-(Trimethylsilyl)ethoxymethyl protection has proven particularly effective for azole functionalization, including imidazoles, in palladium-catalyzed carbon-hydrogen arylation reactions [26]. The protecting group approach enables sequential functionalization through a switch mechanism that allows access to different regioisomers from common intermediates [26].

Solvent and Base Effects

The regioselectivity of reactions involving polyhalogenated imidazoles is highly dependent on reaction conditions, particularly the choice of base and solvent [14]. Strong bases such as sodium tert-butoxide in nonpolar solvents can dramatically alter the regioselectivity profile compared to weaker bases in polar solvents [14]. The mechanistic basis for these effects involves changes in the rate-determining step and the relative importance of different reaction pathways [14].

2-Iodo-4-methyl-1H-imidazole exhibits distinctive thermodynamic properties that reflect the combined influence of its heterocyclic imidazole core and halogen substituent. The compound demonstrates a melting point range of 170-171°C [1], which is notably higher than the parent 4-methylimidazole (44-47°C) [2] and significantly elevated compared to 2-methylimidazole (142-143°C) [3]. This substantial increase in melting point can be attributed to the presence of the iodine atom, which enhances intermolecular forces through halogen bonding interactions and increases the overall molecular mass from 82.1 g/mol to 208.0 g/mol [1].

The predicted boiling point of 306.6 ± 35.0°C [1] indicates substantial thermal stability under atmospheric conditions. However, thermal decomposition studies of related iodinated imidazole compounds reveal complex degradation pathways that typically commence at temperatures significantly lower than the boiling point. Research on phosphorus-iodonium ylids demonstrates that iodine-containing heterocycles exhibit thermal decomposition onset temperatures ranging from 88-225°C [4], with the specific decomposition temperature being strongly influenced by structural factors including the torsion angle between the hypervalent bond and the aromatic plane [4].

For 2-iodo-4-methyl-1H-imidazole, the thermal decomposition mechanism is expected to proceed through multiple pathways characteristic of both imidazole degradation and carbon-iodine bond cleavage. Studies of imidazolium ionic liquids demonstrate that thermal decomposition typically occurs through two primary mechanisms: deprotonation of the imidazole cation by associated anions and dealkylation reactions [5]. The presence of the iodine substituent at the 2-position introduces additional complexity, as the electron-withdrawing nature of iodine affects the electron density distribution within the imidazole ring, potentially facilitating nucleophilic attack at the 2-position.

The thermodynamic stability of 2-iodo-4-methyl-1H-imidazole is further influenced by the electronic effects of the dual substituents. The electron-donating methyl group at the 4-position partially counteracts the electron-withdrawing effect of the iodine atom, creating a dipolar electronic structure that affects both thermal stability and reactivity patterns [6]. This electronic compensation mechanism contributes to the overall thermal stability of the compound while maintaining sufficient reactivity for synthetic applications.

Solubility Behavior in Polar and Non-Polar Solvent Systems

The solubility characteristics of 2-iodo-4-methyl-1H-imidazole demonstrate a complex relationship between molecular structure and solvent interactions. The compound exhibits limited solubility in water, described as "slightly soluble" [7] [8], which contrasts markedly with the high water solubility of unsubstituted imidazole derivatives such as 2-methylimidazole (780 g/L) [3]. This reduced aqueous solubility is primarily attributed to the hydrophobic character of the iodine substituent, which disrupts hydrogen bonding networks with water molecules and increases the overall hydrophobic surface area of the molecule [9].

In polar organic solvents, 2-iodo-4-methyl-1H-imidazole demonstrates significantly enhanced solubility. The compound shows good solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) [7], both of which are polar aprotic solvents capable of stabilizing the compound through dipole-dipole interactions. The enhanced solubility in these solvents reflects the compound's ability to participate in favorable intermolecular interactions through the polarized imidazole ring system and the large, polarizable iodine atom [9].

Dichloromethane represents another favorable solvent system for 2-iodo-4-methyl-1H-imidazole, with reported solubility described as "slightly soluble" [10]. The moderate polarity of dichloromethane (dipole moment 1.60 D) provides an optimal balance for solvating the compound's amphiphilic character, accommodating both the polar imidazole core and the less polar iodine substituent. This solubility pattern is consistent with related iodinated imidazole derivatives, which typically demonstrate enhanced solubility in moderately polar, aprotic solvents [9].

The solubility behavior in alcoholic solvents, particularly ethanol, reflects the compound's capacity for hydrogen bonding interactions. While specific quantitative data for 2-iodo-4-methyl-1H-imidazole in ethanol is limited, related iodinated imidazole compounds demonstrate moderate solubility in alcoholic systems [7]. The imidazole nitrogen atoms can act as hydrogen bond acceptors, while the NH group (when present in tautomeric forms) can serve as a hydrogen bond donor, facilitating dissolution in protic solvents despite the hydrophobic influence of the iodine substituent.

The partition coefficient (LogP) behavior of 2-iodo-4-methyl-1H-imidazole can be estimated based on structural analogs. The 2-iodo-1-methyl-1H-imidazole analog demonstrates a LogP value of 1.02 [11], indicating moderate lipophilicity. The additional methyl group at the 4-position in 2-iodo-4-methyl-1H-imidazole would be expected to increase this value slightly, suggesting enhanced partitioning into organic phases relative to aqueous systems.

Acid-Base Characteristics and pKa Determination

The acid-base behavior of 2-iodo-4-methyl-1H-imidazole is fundamentally altered by the presence of the electron-withdrawing iodine substituent at the 2-position. While parent imidazole exhibits a pKa of 7.2 [12], representing its amphoteric character, the introduction of iodine dramatically shifts the acid-base equilibrium toward increased acidity. Based on structural analogs, 2-iodo-1-methyl-1H-imidazole demonstrates a pKa of 4.17 ± 0.25 [13], and 4-iodo-1-methyl-1H-imidazole shows a pKa of 4.46 ± 0.61 [10]. For 2-iodo-4-methyl-1H-imidazole, the pKa is estimated to be approximately 4.2 ± 0.5, reflecting the combined electronic effects of both substituents.

The substantial decrease in pKa from 7.2 to approximately 4.2 represents a profound alteration in the compound's basicity, with the iodine substituent reducing the basicity by more than three orders of magnitude. This effect arises from the strong electron-withdrawing nature of iodine (σ-para = 0.18), which stabilizes the conjugate base through inductive effects and reduces the electron density on the nitrogen atoms responsible for proton acceptance [12]. The electronegative iodine atom creates a dipole moment that draws electron density away from the imidazole ring, making the nitrogen atoms less capable of accepting protons.

The methyl group at the 4-position provides a modest electron-donating effect (σ-para = -0.17) that partially counteracts the electron-withdrawing influence of iodine. This electronic compensation is evidenced by comparing the pKa values of 2-iodo-1-methyl-1H-imidazole (4.17) and 4-iodo-1-methyl-1H-imidazole (4.46) [13] [10]. The higher pKa of the 4-iodo isomer suggests that the electron-withdrawing effect is more pronounced when iodine is positioned at the 2-position, likely due to the proximity to the nitrogen atoms and the resonance contributions to electron delocalization.

The acid-base behavior of 2-iodo-4-methyl-1H-imidazole is further complicated by tautomeric equilibria. Imidazole compounds can exist in multiple tautomeric forms, with the 1H and 3H tautomers being the most significant. The presence of the iodine substituent affects the relative stability of these tautomers, with the electron-withdrawing effect potentially favoring the tautomer that places the acidic proton furthest from the iodine atom [12]. This tautomeric behavior influences both the observed pKa values and the compound's reactivity in acid-base reactions.

The practical implications of the reduced pKa include enhanced solubility in basic aqueous solutions and altered coordination behavior with metal ions. The decreased basicity makes 2-iodo-4-methyl-1H-imidazole a weaker ligand compared to unsubstituted imidazole, which affects its potential applications in coordination chemistry and catalysis [6]. However, the reduced pKa also enhances the compound's stability toward protonation under mildly acidic conditions, which can be advantageous in certain synthetic applications.

XLogP3

1.1

Other CAS

73746-43-7

Wikipedia

2-Iodo-4-methylimidazole

Dates

Last modified: 08-15-2023

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